N-(2-bromo-4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide
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Overview
Description
“N-(2-bromo-4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide” is a complex organic compound that contains several functional groups. It has a bromo-fluorophenyl group, a 1H-1,2,3-triazole ring, and a carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a 1H-1,2,3-triazole ring, a bromo-fluorophenyl group, and a carboxamide group. The presence of these functional groups would likely influence the compound’s reactivity and interactions with other molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the bromine and fluorine atoms might increase its density and boiling point compared to similar compounds without these halogens .Scientific Research Applications
Synthesis and Characterization
The compound's core structure, incorporating elements such as fluorine and bromine alongside the 1,2,3-triazole ring, suggests its utility in the synthesis of radiolabeled compounds for imaging studies. For instance, the feasibility of nucleophilic displacement of bromide with fluorine has been demonstrated, leading to the development of potential radiotracers for studying cannabinoid receptors in the brain via positron emission tomography (Katoch-Rouse & Horti, 2003). This highlights the compound's potential role in facilitating the development of imaging agents for neurological research.
Antimicrobial and Antipathogenic Activities
The incorporation of halogens, particularly bromine and fluorine, in the compound's structure can significantly impact its biological activity. Compounds with similar halogenated motifs have been shown to exhibit antimicrobial and antibiofilm properties, especially against resilient bacterial strains like Pseudomonas aeruginosa and Staphylococcus aureus (Limban et al., 2011). This suggests potential research avenues for N-(2-bromo-4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide in developing novel antimicrobial agents with specific efficacy against biofilm-forming bacteria.
Anticancer Research
The structural uniqueness of this compound opens up possibilities in oncological research. For example, similar compounds have demonstrated inhibitory effects on cancer cell proliferation (Hao et al., 2017). The presence of a 1,2,3-triazole ring, known for its utility in medicinal chemistry due to the modulation of biological activity, suggests that this compound could be a precursor or active moiety in novel anticancer agents.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-(2-bromo-4-fluorophenyl)-2H-triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFN4O/c10-6-3-5(11)1-2-7(6)13-9(16)8-4-12-15-14-8/h1-4H,(H,13,16)(H,12,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOGIQYNOEJHRMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)NC(=O)C2=NNN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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